molecular formula C13H19N3O B062545 1-Cyclopentyl-3-ethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one CAS No. 162142-14-5

1-Cyclopentyl-3-ethyl-5,6-dihydro-1H-pyrazolo[3,4-c]pyridin-7(4H)-one

Cat. No.: B062545
CAS No.: 162142-14-5
M. Wt: 233.31 g/mol
InChI Key: QJLZPHIDOKBEGS-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a cyclopentyl and an ethyl group attached to a pyrazolo[3,4-C]pyridin-7-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with ethyl hydrazine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one is unique due to its specific combination of cyclopentyl and ethyl groups attached to the pyrazolo[3,4-C]pyridin-7-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to interact with specific molecular targets and pathways, which may differ from those of similar compounds .

Properties

CAS No.

162142-14-5

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

1-cyclopentyl-3-ethyl-5,6-dihydro-4H-pyrazolo[3,4-c]pyridin-7-one

InChI

InChI=1S/C13H19N3O/c1-2-11-10-7-8-14-13(17)12(10)16(15-11)9-5-3-4-6-9/h9H,2-8H2,1H3,(H,14,17)

InChI Key

QJLZPHIDOKBEGS-UHFFFAOYSA-N

SMILES

CCC1=NN(C2=C1CCNC2=O)C3CCCC3

Canonical SMILES

CCC1=NN(C2=C1CCNC2=O)C3CCCC3

Synonyms

1-CYCLOPENTYL-3-ETHYL-1,4,5,6-TETRAHYDRO-7H-PYRAZOLO[3,4-C]PYRIDIN-7-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture from Example 8 was cooled to 55° C. and slowly thereto trifluoroacetic acid (87.3 kg, 764 moles) was added while keeping the temperature between 50-60° C. The first ⅓ of the charge was exothermic and required external cooling. Methanesulfonic acid (6342 ml, 97.7 moles) was added and the reaction was warmed to ˜70° C. for two hours. The reaction was cooled to 20-25° C. and methylene chloride (17 gal, 64 L) was added followed by the slow addition of water (17 gal, 64 L). The layers were separated and the aqueous layer was diluted further with water (6 gal, 22.7 L) and then re-extracted with methylene chloride (6 gal, 22.7 L). The combined methylene chloride layers were mixed with water (29 gal, 110 L) and then brought to pH˜7.0 by the addition of saturated sodium bicarbonate (ca. 45 gal, 170 L). The layers were separated and the methylene chloride atmospherically distilled to about 9 gal (35 L). Ethyl acetate (13 gal, 49 L) was added and the reaction mixture was distilled to about 9 gal (35 L). The resulting slurry was cooled and granulated. The solids were collected by filtration, washed with ethyl acetate and vacuum dried at 40° C. under full vacuum. The yield was 7.91 kg, 71.2%; mp 152-153° C.
Quantity
0 (± 1) mol
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Reaction Step One
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87.3 kg
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6342 mL
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reactant
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64 L
Type
reactant
Reaction Step Four
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Quantity
64 L
Type
solvent
Reaction Step Five

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